N-(2-chloro-6-fluorobenzyl)-3-methoxypropan-1-amine
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Overview
Description
N-(2-chloro-6-fluorobenzyl)-3-methoxypropan-1-amine is an organic compound that features a benzylamine structure with chloro and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-fluorobenzyl)-3-methoxypropan-1-amine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-methoxypropan-1-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-fluorobenzyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamines with different functional groups.
Scientific Research Applications
N-(2-chloro-6-fluorobenzyl)-3-methoxypropan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloro-6-fluorobenzyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzyl chloride: A precursor in the synthesis of N-(2-chloro-6-fluorobenzyl)-3-methoxypropan-1-amine.
N-(2-chloro-6-fluorobenzyl)chitosan:
1-(2-chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylate: Investigated for its anti-tubercular properties.
Uniqueness
This compound is unique due to its specific combination of chloro and fluoro substituents, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15ClFNO |
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Molecular Weight |
231.69 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C11H15ClFNO/c1-15-7-3-6-14-8-9-10(12)4-2-5-11(9)13/h2,4-5,14H,3,6-8H2,1H3 |
InChI Key |
REYBRFRYPJYVQQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCC1=C(C=CC=C1Cl)F |
Origin of Product |
United States |
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